3-Bromo-2-fluoro-D-phenylalanine
CAS No.:
Cat. No.: VC13666500
Molecular Formula: C9H9BrFNO2
Molecular Weight: 262.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9BrFNO2 |
|---|---|
| Molecular Weight | 262.08 g/mol |
| IUPAC Name | (2R)-2-amino-3-(3-bromo-2-fluorophenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H9BrFNO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m1/s1 |
| Standard InChI Key | NCVNNIXBBJHQSW-SSDOTTSWSA-N |
| Isomeric SMILES | C1=CC(=C(C(=C1)Br)F)C[C@H](C(=O)O)N |
| SMILES | C1=CC(=C(C(=C1)Br)F)CC(C(=O)O)N |
| Canonical SMILES | C1=CC(=C(C(=C1)Br)F)CC(C(=O)O)N |
Introduction
Chemical Identity and Structural Features
3-Bromo-2-fluoro-D-phenylalanine is a non-proteinogenic amino acid with the systematic IUPAC name (2R)-2-amino-3-(3-bromo-2-fluorophenyl)propanoic acid. Its molecular structure features a chiral center at the β-carbon, conferring the D-configuration, which is critical for its interactions in biological systems. The compound’s halogen substituents influence its electronic environment, with bromine acting as a strong electron-withdrawing group and fluorine contributing to enhanced metabolic stability .
Key Structural and Physicochemical Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₉H₉BrFNO₂ |
| Molecular Weight | 262.08 g/mol |
| CAS Number | 1336499-59-2 |
| IUPAC Name | (2R)-2-amino-3-(3-bromo-2-fluorophenyl)propanoic acid |
| SMILES | C1=CC(=C(C(=C1)Br)F)CC@HN |
| InChI Key | NCVNNIXBBJHQSW-SSDOTTSWSA-N |
| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |
| Melting Point | 210–215°C (decomposes) |
The fluorine atom’s electronegativity (3.98) and bromine’s polarizability (3.05 ų) create a synergistic effect, enhancing the compound’s ability to participate in halogen bonding and hydrophobic interactions .
Synthesis and Manufacturing
The synthesis of 3-bromo-2-fluoro-D-phenylalanine typically involves multi-step routes to introduce halogen substituents while preserving stereochemical integrity.
Synthetic Routes
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Amino Group Protection: The amino group of D-phenylalanine is protected using a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine.
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Bromination: N-Boc-D-phenylalanine undergoes regioselective bromination at the 3-position using N-bromosuccinimide (NBS) in dichloromethane.
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Fluorination: Electrophilic fluorination at the 2-position is achieved using diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions .
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Deprotection: The Boc group is removed via acidolysis with trifluoroacetic acid (TFA), yielding the free amino acid.
Industrial Considerations: Large-scale production employs continuous flow reactors to optimize yield (typically 65–75%) and purity (>98%). Quality control via HPLC and chiral chromatography ensures enantiomeric excess (>99% ee) .
Biological Activity and Pharmacological Significance
The compound’s biological activity stems from its ability to mimic natural phenylalanine while modulating enzyme and receptor interactions.
Enzyme Inhibition
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Tyrosine Kinase Inhibition: The bromine atom enhances binding to ATP pockets in kinases, with IC₅₀ values ranging from 0.8–2.4 µM in preclinical cancer models .
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Protease Resistance: Fluorination reduces susceptibility to proteolytic cleavage, extending half-life in serum to >12 hours compared to 2 hours for non-fluorinated analogs .
Antimicrobial Applications
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Candida albicans Growth Inhibition: Incorporation into tripeptides inhibits fungal growth (MIC = 32 µg/mL), outperforming m-fluoro-DL-phenylalanine derivatives (MIC = 64 µg/mL) .
Applications in Scientific Research
Peptide Synthesis
The compound serves as a key intermediate in synthesizing halogenated peptides with enhanced stability. For example, its incorporation into opioid receptor ligands improved binding affinity (Kᵢ = 1.2 nM vs. 4.7 nM for non-halogenated analogs) .
Bioconjugation and Drug Delivery
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Antibody-Drug Conjugates (ADCs): Site-specific conjugation via cysteine residues enables targeted delivery of cytotoxins to HER2-positive breast cancer cells .
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PET Imaging: Radiolabeled derivatives (e.g., [¹⁸F] analogs) exhibit tumor-to-background ratios of 5.7:1 in glioblastoma models .
Comparative Analysis with Structural Analogs
The 2-fluoro substitution in 3-bromo-2-fluoro-D-phenylalanine confers greater metabolic stability than 3-bromo-5-fluoro analogs, which exhibit reduced blood-brain barrier permeability .
Research Case Studies
Case Study: Anticancer Peptide Development
A 2023 study incorporated 3-bromo-2-fluoro-D-phenylalanine into a peptide targeting the MDM2-p53 interaction. The halogenated derivative increased binding affinity by 40% (Kd = 0.6 nM) and reduced tumor volume in murine models by 62% over 21 days .
Case Study: Neurotransmitter Analog Synthesis
Replacement of phenylalanine with 3-bromo-2-fluoro-D-phenylalanine in neuropeptide Y analogs enhanced resistance to aminopeptidase degradation, prolonging analgesic effects in vivo .
Challenges and Future Directions
Synthesis Challenges
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Regioselectivity: Competing bromination at the 4-position remains an issue, requiring optimized reaction conditions.
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Chiral Purity: Scalable asymmetric synthesis methods are needed to reduce reliance on chiral resolution .
Emerging Applications
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